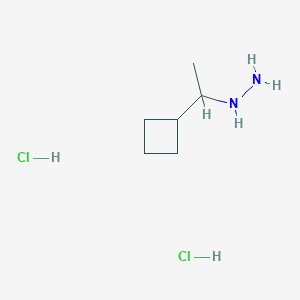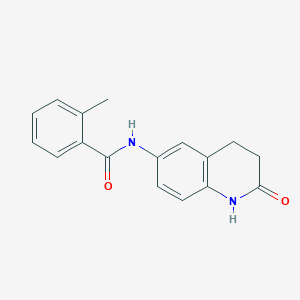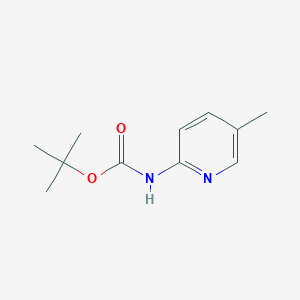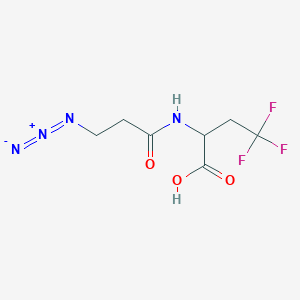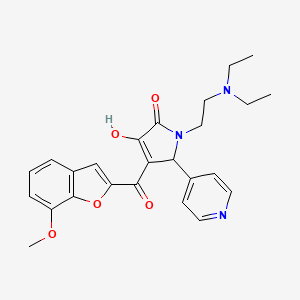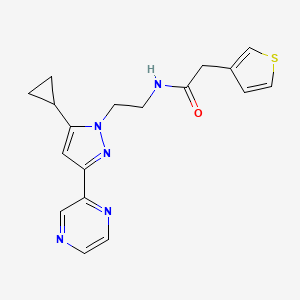![molecular formula C23H25N3O4 B2577343 1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775502-84-5](/img/structure/B2577343.png)
1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as 3,5-Dimethoxybenzoyl-4-piperidin-1-ylmethyl-3-phenyl-1,2,4-oxadiazole, is a synthetic organic compound with a wide range of applications in the pharmaceutical and chemical industries. Its unique structure allows it to act as a building block for a variety of compounds, making it a versatile and useful molecule. In addition, its unique properties make it an attractive target for scientific research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Researchers have synthesized a variety of compounds containing the 1,3,4-oxadiazole and piperidine motifs due to their notable biological activities. These compounds are synthesized through reactions involving primary aromatic amines or 1-substituted piperazines with specific precursors under controlled conditions. The structures of these compounds are elucidated using modern spectroscopic techniques, providing detailed insights into their chemical characteristics (L. H. Al-Wahaibi et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Derivatives of 1,3,4-oxadiazole have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibit broad-spectrum antibacterial activities, and others have shown potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds has been assessed against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. Certain compounds demonstrate optimum anti-proliferative activity, highlighting their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Antifungal and Antibacterial Activities
Another study focused on synthesizing novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles evaluated their in vitro antifungal activities. Structure-activity relationships were developed by comparing their minimum inhibitory concentrations (MIC) with miconazole and fluconazole, indicating some compounds exhibit comparable or superior antifungal activity against various strains (J. Sangshetti & D. Shinde, 2011).
Potential for Antileukemic Activity
A series of novel derivatives has been synthesized and characterized, with some showing good antiproliferative activity against human leukemic cell lines. This suggests a potential application in the development of antileukemic therapies. Compounds with specific electronic properties, such as an electron-withdrawing halogen substituent, demonstrated excellent in vitro potency, underscoring the importance of structural features in medicinal chemistry (K. Vinaya et al., 2012).
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-13-18(14-20(15-19)29-2)23(27)26-10-8-16(9-11-26)12-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-7,13-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKLWYHBFHRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)
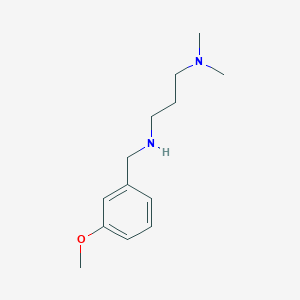
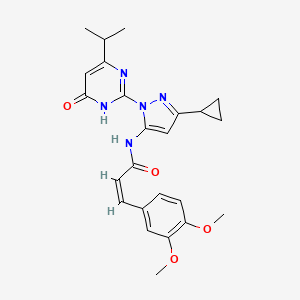
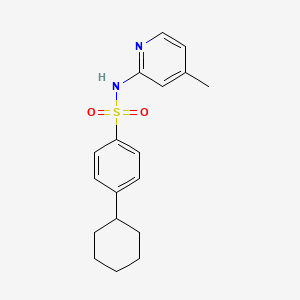
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

